3-Ethyl-1-(4-hydroxyphenyl)urea

Dihydroorotase inhibition Pyrimidine biosynthesis Cancer metabolism

Procure this para-hydroxy isomer to leverage its unique N′-ethyl substituent, conferring an intermediate logP (~1.5) that balances membrane penetration and radical-scavenging potency. Unlike generic cytostatic phenylureas, it drives monocyte-differentiation and proliferation arrest, making it a high-value probe for AML differentiation therapy and hyperproliferative skin disorder cascades. Its IC50 of 1.00×10⁶ nM against dihydroorotase enables chemotype-switching strategies complementary to sulfonamide inhibitors. Supplied at ≥98% purity with well-defined physicochemical parameters (pKa 10.37, bp 314.1 °C), it arrives assay-ready, eliminating pre-purification steps and accelerating experimental workflows.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8788667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(4-hydroxyphenyl)urea
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C9H12N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H2,10,11,13)
InChIKeySLPPBRLLAWJEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-(4-hydroxyphenyl)urea: Chemical Identity, Physicochemical Baseline, and Procurement-Grade Characterization


3-Ethyl-1-(4-hydroxyphenyl)urea (CAS 21572-58-7) is a synthetic substituted phenylurea (C₉H₁₂N₂O₂, MW 180.20 g/mol) featuring a 4‑hydroxyphenyl ring N‑linked to an N′‑ethyl urea moiety . It belongs to the hydroxyphenylurea class, which has been systematically explored for antioxidant, enzyme‑inhibitory, and differentiation‑inducing activities [1]. Commercially available at ≥95% purity with recommended long‑term storage in cool, dry conditions, the compound is supplied exclusively for research and further manufacturing use .

Why N-Alkyl Chain Length and Hydroxyphenyl Substitution Pattern Dictate Functional Specificity in 3-Ethyl-1-(4-hydroxyphenyl)urea


Within the substituted hydroxyphenylurea class, even minor alterations to the N‑alkyl substituent or the position of the phenolic hydroxyl group produce disproportionate shifts in lipophilicity, hydrogen‑bonding capacity, and enzyme‑target engagement. QSAR analyses demonstrate that the electron‑donating character and steric bulk of the substituent ortho to the phenolic –OH are critical governors of radical‑scavenging potency, with ethyl providing an intermediate hydrophobicity (estimated logP ~1.5) that distinguishes it from both the less lipophilic methyl and the more sterically demanding propyl analogs [1]. Furthermore, the 4‑hydroxy (para) isomer exhibits distinct target‑binding profiles compared to 2‑hydroxy or 3‑hydroxy regioisomers; for example, 1‑(4‑hydroxyphenyl)urea is a documented selective nNOS inhibitor, a property unlikely to be reproduced by ortho‑ or meta‑hydroxy congeners . Consequently, generic substitution with another “hydroxyphenylurea” without verifying the ethyl group and para‑hydroxy substitution risks discarding the specific property set for which this compound is procured.

Quantitative Differentiation Evidence for 3-Ethyl-1-(4-hydroxyphenyl)urea Versus Closest Analogs and In-Class Candidates


Dihydroorotase Inhibition: BindingDB IC50 Comparison Under Identical Assay Conditions

In a direct head-to-head biochemical screen against dihydroorotase (CAD protein) from mouse Ehrlich ascites carcinoma at pH 7.37 and 10 µM compound concentration, 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea displayed an IC50 of 1.00E+6 nM. Under the identical assay configuration, the structurally distinct sulfonamide‑containing inhibitor CHEMBL73819 returned an IC50 of 5.20E+5 nM [1][2]. Although 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea is ~2‑fold weaker than CHEMBL73819, it maps to a different chemical space (hydroxyphenylurea vs. sultam‑based scaffold), making it a distinct tool compound for exploring alternative dihydroorotase chemotypes.

Dihydroorotase inhibition Pyrimidine biosynthesis Cancer metabolism

Physicochemical Differentiation: Predicted pKa Defines Ionization State Relative to Close Alkyl Homologs

The predicted phenolic pKa of 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea is 10.37 ± 0.26 . At physiological pH 7.4, the compound is >99.9% unionized, akin to its methyl homolog (1‑(4‑hydroxyphenyl)‑3‑methylurea, predicted pKa ~10.3) but distinct from electron‑withdrawing‑substituted variants such as 1‑(4‑hydroxy‑3‑nitrophenyl)urea (predicted pKa 6.5–7.0), which would be substantially ionized under the same conditions. This difference directly impacts passive membrane permeability and protein‑binding potential and must be accounted for when selecting a probe for cellular assays.

Physicochemical profiling pKa prediction Formulation design

Cellular Differentiation Activity: Evidence for Monocytic Lineage Commitment Versus Undifferentiated Proliferation Control

A patent‑derived disclosure states that 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, leading to proposed utility as an anticancer agent and for treating hyperproliferative skin disorders such as psoriasis [1]. While quantitative EC₅₀ values are not publicly available, the described dual phenotype (proliferation arrest + lineage commitment) contrasts with the purely cytostatic profile reported for many simple hydroxyphenylureas and positions this compound as a phenotypic screening tool for differentiation‑focused programs.

Differentiation therapy Monocytic differentiation Anticancer phenotypic screening

Antioxidant Pharmacophore: Class-Level QSAR Informs Ethyl Substituent Contribution to Radical Scavenging

A foundational QSAR study of 36 substituted hydroxyphenylureas established that electron‑donating substituents positioned ortho to the phenolic hydroxyl group significantly enhance inhibition of lipid peroxidation by stabilizing the electron‑deficient radical‑type transition state [1]. The ethyl group in 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea provides a σₚ value of approximately –0.15 (Hammett), representing a modest electron‑donating contribution that is intermediate between methyl (σₚ –0.17) and hydrogen (σₚ 0.00). This positions the ethyl analog as a balanced antioxidant scaffold that offers improved lipophilicity over methyl for membrane penetration while retaining sufficient electron‑donating character for radical stabilization.

Antioxidant QSAR Lipid peroxidation inhibition Hydroxyphenylurea SAR

Available Purity Grade Advantage: 98% Specification Enables Direct Use in Stringent Biochemical Assays

Multiple suppliers list 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea at ≥98% purity , compared to the ≥95% specification typical for many alkyl‑substituted hydroxyphenylurea analogs such as 1‑(4‑hydroxyphenyl)‑3‑propylurea or 1‑(4‑hydroxyphenyl)‑3‑methylurea . This higher purity grade reduces the burden of pre‑assay repurification and minimizes interference from by‑products in dose‑response and high‑content screening experiments.

Compound purity Assay reproducibility Procurement specification

Predicted Boiling Point and Thermal Stability: Processing Window Relative to Lower Alkyl Homologs

The predicted boiling point of 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea is 314.1 ± 34.0 °C , which is significantly higher than the predicted boiling point of the methyl analog (1‑(4‑hydroxyphenyl)‑3‑methylurea, estimated ~280–290 °C) and lower than that of the propyl analog (estimated ~330–340 °C). This intermediate thermal profile provides a practical advantage in solvent‑removal and drying operations during synthesis and formulation, where excessive heat can degrade labile functional groups but insufficient volatility complicates purification.

Thermal stability Formulation processing Physicochemical prediction

Priority Application Scenarios for 3-Ethyl-1-(4-hydroxyphenyl)urea in Research and Industrial Procurement


Dihydroorotase Inhibitor Screening and Pyrimidine Metabolism Probe Development

In high‑throughput or focused screens against dihydroorotase (CAD protein), 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea serves as a structurally distinct chemotype with a defined IC50 of 1.00×10⁶ nM under standardized conditions (pH 7.37, 10 µM, mouse Ehrlich ascites enzyme) [1]. Its activity, although moderate, complements sulfonamide‑based inhibitors such as CHEMBL73819 (IC50 5.20×10⁵ nM), enabling chemotype‑switching strategies to probe dihydroorotase active‑site plasticity and to counter resistance mechanisms in cancer cell lines reliant on de novo pyrimidine biosynthesis.

Phenotypic Screening for Monocytic Differentiation-Inducing Agents

Based on patent disclosure of pronounced proliferation‑arrest and monocyte‑differentiation activity [1], this compound is suited for incorporation into phenotypic screening cascades targeting acute myeloid leukemia (AML) differentiation therapy or hyperproliferative skin disorders. Its differentiation‑inducing profile distinguishes it from cytostatic‑only phenylureas, making it a high‑value chemical probe for elucidating lineage‑commitment signaling pathways.

Lipid Peroxidation and Antioxidant Structure–Activity Relationship (SAR) Studies

The intermediate electron‑donating character and lipophilicity of the N′‑ethyl substituent, as informed by QSAR models for hydroxyphenylurea antioxidants [1], position this compound as a valuable member of a homologous series (methyl → ethyl → propyl → butyl) for dissecting the contributions of alkyl chain length to membrane penetration, radical stabilization, and lipid peroxidation inhibitory potency.

Biochemical Assay Development Requiring High-Purity, Well-Characterized Small-Molecule Probes

With a commercially available purity specification of ≥98% [1] and well‑defined predicted physicochemical parameters (pKa 10.37, bp 314.1 °C) , 3‑Ethyl‑1‑(4‑hydroxyphenyl)urea is an immediately usable tool compound for biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization). The higher purity grade reduces the need for pre‑assay purification, streamlining procurement and experimental workflows.

Quote Request

Request a Quote for 3-Ethyl-1-(4-hydroxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.